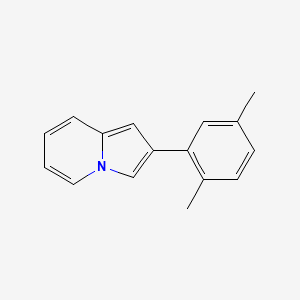

2-(2,5-Dimethylphenyl)indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dimethylphenyl)indolizine, also known as Diphenylindolizine, is a heterocyclic compound that belongs to the group of indolizine derivatives. It has a molecular formula of C16H15N and an average mass of 221.297 Da .

Synthesis Analysis

Indolizine derivatives, including 2-(2,5-Dimethylphenyl)indolizine, have been synthesized using various methods. Radical-induced synthetic approaches have gained attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . The synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has been overshadowed by numerous new strategies that have been revealed especially within the last ten years .Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenyl)indolizine consists of a nitrogen-containing heterocycle . This structure is part of the reason for its potential biological activities and its ability to be used as an organic fluorescent molecule for biological and material applications .Chemical Reactions Analysis

The chemical reactions involving 2-(2,5-Dimethylphenyl)indolizine are part of the broader field of reactions involving indolizine derivatives. These reactions often involve radical cyclization and cross-coupling . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-Dimethylphenyl)indolizine include a molecular formula of C16H15N , an average mass of 221.297 Da , and a monoisotopic mass of 221.120453 Da .Scientific Research Applications

Anticancer Activity: Researchers have explored indolizine derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth and proliferation .

Synthetic Methodology

Understanding the synthetic strategies for indolizines and their derivatives is crucial for further research:

Radical-Induced Synthesis: Radical-induced approaches offer unique advantages, including efficient heterocycle construction and high atom economy. Researchers have explored radical cyclization/cross-coupling methods to synthesize indolizines .

Building Blocks and Radical Triggers: The synthesis of indolizine rings involves various building blocks and radical triggers. Researchers continue to develop novel approaches for efficient indolizine construction .

Mechanism of Action

Target of Action

Indolizine derivatives, which include 2-(2,5-dimethylphenyl)indolizine, have been studied for their diverse biological activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that indolizine derivatives can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This suggests that 2-(2,5-Dimethylphenyl)indolizine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the biological activities associated with indolizine derivatives, it is plausible that 2-(2,5-dimethylphenyl)indolizine may influence pathways related to inflammation, cell proliferation, and microbial growth .

Result of Action

The known biological activities of indolizine derivatives suggest that 2-(2,5-dimethylphenyl)indolizine may have antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

The future directions in the study of 2-(2,5-Dimethylphenyl)indolizine and other indolizine derivatives likely involve the development of novel synthetic approaches . Given the potential biological activities of these compounds, there may also be increased exploration of their use in various applications .

properties

IUPAC Name |

2-(2,5-dimethylphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVXWHMFMOSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)indolizine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate](/img/structure/B2544890.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)